Indoline-7-carbonitrile
Overview
Description
Indoline-7-carbonitrile is a heterocyclic organic compound that belongs to the indoline family Indoline derivatives are known for their significant biological and pharmacological activities The structure of this compound consists of a benzene ring fused to a pyrrole ring with a nitrile group attached to the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-7-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of ortho-nitrobenzyl cyanide under reducing conditions. The reaction typically employs palladium-catalyzed hydrogenation to reduce the nitro group, followed by cyclization to form the indoline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as nitration, reduction, and cyclization, with careful control of temperature, pressure, and catalyst concentration to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Indoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole-7-carboxylic acid.
Reduction: Indoline-7-amine.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
Indoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of indoline-7-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Indole-7-carbonitrile: Similar structure but with an indole ring instead of indoline.
Indoline-2-carbonitrile: Nitrile group attached to the second position.
Indole-3-acetonitrile: Contains an acetonitrile group at the third position.
Uniqueness: Indoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Indoline-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure containing a fused benzene and pyrrole ring. The carbonitrile functional group contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indoline derivatives, including this compound. For instance, a series of α-cyano indolylchalcones were synthesized, with compound 7f demonstrating significant cytotoxicity against colorectal carcinoma (HCT 116) cells with an IC50 value of 6.76 µg/mL, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 77.15 µg/mL) . The study indicated that these compounds induce apoptosis through various mechanisms:
- Inhibition of anti-apoptotic proteins
- Regulation of apoptotic proteins
- Activation of caspases
- Cell cycle arrest
Table 1 summarizes the cytotoxic effects of various indoline derivatives against different cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
---|---|---|---|
7f | HCT 116 | 6.76 | Better than 5-FU |
7d | HCT 116 | 43 | Moderate |
7a | HCT 116 | 93.1 | Moderate |
7f | A549 | 193.93 | Better than control |
5-FU | HCT 116 | 77.15 | Control |
The mechanisms by which indoline derivatives exert their anticancer effects include:
- Caspase Activation : this compound has been shown to significantly increase the production of caspase proteins in cancer cells, indicating its role in promoting apoptosis .
- Molecular Docking Studies : Computational studies suggest that indoline derivatives interact favorably with key proteins involved in cancer progression, such as Caspase 9 and MDM2, demonstrating potential as targeted therapeutic agents .
Other Biological Activities
Beyond its anticancer properties, indoline derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of indoline derivatives, showing effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of the carbonitrile group may enhance antioxidant activity, contributing to cellular protection against oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of several indole-based compounds, including this compound, which were tested for their ability to inhibit integrase in HIV-1. The results indicated promising inhibitory activity with IC50 values comparable to existing antiviral agents .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRSQUYXZGQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400522 | |
Record name | indoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115661-82-0 | |
Record name | indoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.